molecular formula C16H26N2O5 B116616 (2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester CAS No. 328086-54-0

(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester

Cat. No.: B116616
CAS No.: 328086-54-0
M. Wt: 326.39 g/mol
InChI Key: FLAJQFOSRMJUDQ-FNSAGKMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C16H26N2O5 and its molecular weight is 326.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (E,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5/c1-5-22-13(19)7-6-12(10-11-8-9-17-14(11)20)18-15(21)23-16(2,3)4/h6-7,11-12H,5,8-10H2,1-4H3,(H,17,20)(H,18,21)/b7-6+/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAJQFOSRMJUDQ-FNSAGKMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic acid ethyl ester, commonly referred to as a derivative of a pyrrolidine-based compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H26N2O5C_{16}H_{26}N_{2}O_{5} and a molecular weight of 326.39 g/mol. Its structure features a double bond at the 2-position and a pyrrolidine ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. It has been studied for its potential as an inhibitor of glycosidases, which are crucial in carbohydrate metabolism and signaling pathways.

2. Inhibition of Glycosidases

Research indicates that derivatives similar to this compound exhibit significant inhibition of glycosidases, leading to potential applications in treating conditions like diabetes and viral infections. For instance, the compound's structural analogs have shown effectiveness against dengue virus by disrupting protein folding essential for viral replication .

3. Anti-inflammatory Properties

Studies have suggested that this compound may possess anti-inflammatory properties. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokine production, which is beneficial in managing chronic inflammatory diseases .

Case Study 1: Viral Infections

A study involving the use of similar pyrrolidine derivatives showed promising results in inhibiting the dengue virus. The mechanism was linked to the prevention of glycosylation processes essential for viral protein function, indicating that (2E,4S)-4-[(tert-butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic acid ethyl ester could be a candidate for further antiviral research .

Case Study 2: Diabetes Management

In another research project, compounds with similar structures were tested for their ability to lower blood glucose levels in diabetic models. The results indicated significant reductions in glucose levels, suggesting that this compound could play a role in developing new antidiabetic therapies .

Data Summary

Biological ActivityObservationsReferences
Glycosidase InhibitionSignificant inhibition observed ,
Anti-inflammatory EffectsReduced cytokine levels in vitro
Antiviral ActivityEffective against dengue virus
Antidiabetic PotentialLowered blood glucose levels in diabetic models ,

Scientific Research Applications

Protease Inhibitors

One of the primary applications of (2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester is in the preparation of protease inhibitors. These inhibitors are crucial in the treatment of viral infections, particularly those caused by rhinoviruses and coronaviruses. The compound acts by mimicking the natural substrates of proteases, thereby blocking their activity and preventing viral replication .

Antiviral Drug Development

The compound has been investigated for its potential in developing antiviral drugs. Its structural features enable it to interact with viral proteases effectively, making it a candidate for further research in antiviral therapies .

Synthetic Intermediates

In organic synthesis, (2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester serves as a fine chemical intermediate. It is utilized in the synthesis of more complex molecules that have therapeutic applications .

Case Study 1: Development of Rhinovirus Protease Inhibitors

A study focused on the synthesis of various derivatives of (2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester demonstrated its efficacy as a rhinovirus protease inhibitor. The synthesized compounds showed promising inhibitory activity in vitro against rhinovirus strains, indicating their potential as therapeutic agents .

Case Study 2: Antiviral Activity Against Coronaviruses

Research has highlighted the potential of this compound in targeting coronavirus proteases. In vitro assays revealed that certain derivatives exhibited significant antiviral activity, suggesting that this compound could be a lead structure for developing new antiviral drugs against coronaviruses .

Data Table: Summary of Applications

Application AreaDescription
Protease InhibitorsUsed in the development of inhibitors targeting viral proteases.
Antiviral Drug DevelopmentInvestigated for efficacy against rhinoviruses and coronaviruses.
Synthetic IntermediatesServes as an intermediate in organic synthesis for pharmaceutical compounds.

Preparation Methods

Boc Protection via Anhydride Reaction

The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane under basic conditions (e.g., triethylamine or sodium bicarbonate). For example:
NH2-R+(Boc)2OCH2Cl2,Et3NBoc-NH-R\text{NH}_2\text{-R} + (\text{Boc})_2\text{O} \xrightarrow{\text{CH}_2\text{Cl}_2, \text{Et}_3\text{N}} \text{Boc-NH-R}
This step proceeds quantitatively at room temperature, ensuring minimal racemization.

Synthesis of the (3S)-2-Oxopyrrolidinyl Moiety

The pyrrolidinone ring is constructed via intramolecular lactamization.

Reductive Amination and Cyclization

A protected amino acid ester (e.g., L-norleucine methyl ester) undergoes reductive amination with an aldehyde intermediate under hydrogenation or sodium cyanoborohydride (NaBH3CN) conditions. For instance, Scheme 5 in EP0365992A1 describes:

  • Oxidation of a primary alcohol to an aldehyde using Swern conditions (oxalyl chloride, DMSO).

  • Reductive amination with an amino acid ester to form a secondary amine.

  • Cyclization via EDAC/HOBt-mediated lactamization to yield the pyrrolidinone.

Critical Parameters :

  • Temperature: −78°C for lithiation, 0–25°C for cyclization.

  • Solvent: Tetrahydrofuran (THF) or dichloromethane.

  • Stereochemical outcome: Chiral starting materials (e.g., L-amino acids) ensure retention of the (3S) configuration.

Formation of the Ethyl Pentenoate Backbone

The (2E)-configured double bond is introduced via halogenation-elimination or Wittig olefination.

β-Keto Ester Synthesis and Halogenation

Following EP1097919A2, a β-keto ester intermediate is synthesized by reacting a Boc-protected amino acid ester (e.g., Boc-Phe-OMe) with a lithium enolate of ethyl acetate:
Boc-NH-CH(R)-COOR+CH3COOLiTHF, -78°CBoc-NH-CH(R)-CO-COOEt\text{Boc-NH-CH(R)-COOR}' + \text{CH}_3\text{COOLi} \xrightarrow{\text{THF, -78°C}} \text{Boc-NH-CH(R)-CO-COOEt}
Subsequent bromination with N-bromosuccinimide (NBS) at −20°C introduces a bromide at the α-position, followed by base-induced elimination to form the (2E) double bond:
Boc-NH-CH(R)-CO-COOEtNBSBoc-NH-CBr(R)-CO-COOEtDBUBoc-NH-C=CH(R)-COOEt\text{Boc-NH-CH(R)-CO-COOEt} \xrightarrow{\text{NBS}} \text{Boc-NH-CBr(R)-CO-COOEt} \xrightarrow{\text{DBU}} \text{Boc-NH-C=CH(R)-COOEt}

Optimization Notes :

  • Solvent : Dichloromethane or THF.

  • Base : 1,8-Diazabicycloundec-7-ene (DBU) for efficient elimination.

  • Stereoselectivity : Bulky Boc group favors trans (E) configuration.

Coupling of Fragments and Final Assembly

The pyrrolidinone and pentenoate fragments are coupled using peptide-coupling reagents.

EDAC/HOBt-Mediated Amide Bond Formation

The Boc-protected amine is deprotected with trifluoroacetic acid (TFA) and coupled to the pyrrolidinone carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and hydroxybenzotriazole (HOBt):
Boc-NH-CH=CH-COOEt+H2N-pyrrolidinoneEDAC/HOBtTarget Compound\text{Boc-NH-CH=CH-COOEt} + \text{H}_2\text{N-pyrrolidinone} \xrightarrow{\text{EDAC/HOBt}} \text{Target Compound}

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF) or CH2Cl2.

  • Temperature: 0–4°C to minimize epimerization.

  • Yield: 60–75% after purification by silica gel chromatography.

Analytical Data and Characterization

Key intermediates and the final product are characterized using:

  • NMR Spectroscopy :

    • ¹H NMR : Doublet at δ 5.8–6.2 ppm (trans-CH=CH), singlet at δ 1.4 ppm (Boc tert-butyl).

    • ¹³C NMR : Carbonyl signals at δ 170–175 ppm (ester, lactam).

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]+ at m/z 398.2174 (calculated for C19H31N2O5).

  • Chiral HPLC : >98% enantiomeric excess for (4S,3S) configuration.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Stereoselectivity
Reductive AminationLactamization, EDAC coupling65High (3S,4S)
Halogenation-Eliminationβ-keto ester, NBS bromination58Moderate (E:Z = 4:1)
Wittig OlefinationPhosphorane reagent72High (E)

The EDAC coupling route (Method 1) offers superior stereocontrol, while the Wittig method (Method 3) provides higher yields but requires additional purification .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?

The compound features:

  • A tert-butyloxycarbonyl (Boc) protecting group on the 4S-amino moiety, which enhances stability during synthesis but requires acidic conditions for deprotection .
  • An (3S)-2-oxopyrrolidinyl group, contributing to conformational rigidity and potential hydrogen-bonding interactions .
  • An α,β-unsaturated ethyl ester (2E configuration), enabling Michael addition or cycloaddition reactions .
  • Stereochemical complexity (2E,4S,3S), necessitating chiral resolution techniques or asymmetric synthesis to avoid racemization .

Methodological Insight : Use chiral HPLC or X-ray crystallography to confirm stereochemistry during synthesis .

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

Critical factors include:

  • Protecting Group Strategy : The Boc group is stable under basic conditions but cleaved with TFA/CH₂Cl₂, minimizing side reactions .
  • Double Bond Geometry : Control the 2E configuration via Wittig or Horner-Wadsworth-Emmons reactions using stabilized ylides .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Catalysis : Palladium or organocatalysts may enhance stereoselectivity in pyrrolidinyl ring formation .

Data Contradiction Note : Conflicting reports on Boc deprotection efficiency (e.g., TFA vs. HCl/dioxane) require empirical validation .

Q. What analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., coupling constants for 2E double bond) and Boc group integrity .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities from incomplete esterification .
  • X-ray Crystallography : Resolves absolute configuration of the 4S and 3S stereocenters .
  • HPLC-PDA : Monitors purity (>98%) and enantiomeric excess using chiral columns (e.g., Chiralpak AD-H) .

Q. How does the compound’s stability vary under different storage conditions?

  • pH Sensitivity : The Boc group hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions .
  • Temperature : Store at –20°C in anhydrous DMSO or ethanol to prevent ester hydrolysis .
  • Light Exposure : UV light may isomerize the 2E double bond; use amber vials .

Methodological Tip : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignment reported in literature?

  • Cross-Validation : Combine NOESY NMR (to assess spatial proximity of substituents) with electronic circular dichroism (ECD) for absolute configuration .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian 16) .
  • Single-Crystal Analysis : Resolve ambiguities in diastereomer ratios via X-ray diffraction .

Case Study : A 2022 study found discrepancies in 3S-pyrrolidinyl configuration due to overlapping NMR signals; X-ray resolved the issue .

Q. What strategies improve the compound’s solubility for pharmacological assays?

  • Co-solvent Systems : Use DMSO/PBS (1:4 v/v) or cyclodextrin-based formulations .
  • Prodrug Modification : Replace the ethyl ester with a more hydrophilic group (e.g., PEG-linked ester) .
  • LogP Optimization : Adjust substituents to target LogP ~2–3 (measured via shake-flask method) .

Data Note : Contradictory solubility reports may arise from polymorphic forms; characterize crystallinity via PXRD .

Q. How can mechanistic studies elucidate its role as a protease inhibitor?

  • Isotopic Labeling : Incorporate ¹³C at the pyrrolidinyl carbonyl to track binding via NMR .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., FRET-based) .
  • Molecular Dynamics : Simulate interactions with target proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ) using Schrödinger Suite .

Contradiction Alert : Some studies report noncompetitive inhibition, while others suggest allosteric modulation; use orthogonal assays (SPR, ITC) to clarify .

Q. What are the best practices for scaling up synthesis without compromising stereopurity?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for sensitive steps (e.g., Boc deprotection) .
  • Crystallization-Driven Purification : Use ethyl acetate/hexane to isolate diastereomers .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .

Case Study : A 2023 pilot-scale synthesis achieved 85% yield and >99% ee using immobilized lipase catalysts .

Q. How can computational modeling predict metabolic pathways for this compound?

  • ADMET Prediction : Use SwissADME or ADMET Predictor to identify likely Phase I/II metabolites (e.g., ester hydrolysis, pyrrolidinyl oxidation) .
  • Docking Studies : Target CYP3A4 or UDP-glucuronosyltransferases to predict interaction sites .
  • In Vitro Validation : Incubate with liver microsomes and analyze via LC-MS/MS .

Q. What interdisciplinary applications exist beyond protease inhibition?

  • Peptide Mimetics : The Boc-protected amino acid serves as a building block for constrained peptide synthesis .
  • Polymer Chemistry : Incorporate into biodegradable polyesters for controlled drug release .
  • Catalysis : The pyrrolidinyl group may act as a ligand in asymmetric organocatalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.